molecular formula C13H19NO4S B6322058 beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- CAS No. 146033-26-3

beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-

Cat. No.: B6322058
CAS No.: 146033-26-3
M. Wt: 285.36 g/mol
InChI Key: AAKPLFXQPQELSE-UHFFFAOYSA-N
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Description

Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-: is a synthetic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a thienylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- typically involves the following steps:

    Protection of Beta-Alanine: The amino group of beta-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N-Boc-beta-alanine.

    Thienylmethylation: The protected beta-alanine is then reacted with 2-thienylmethyl chloride in the presence of a base like sodium hydride or potassium carbonate. This step introduces the thienylmethyl group to the nitrogen atom of the beta-alanine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thienylmethyl group can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The thienylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of free beta-alanine with a thienylmethyl group.

    Substitution: Formation of substituted beta-alanine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in modulating neurotransmitter activity.
  • Studied for its effects on cellular metabolism and signaling pathways.

Medicine:

  • Explored as a potential therapeutic agent for neurological disorders.
  • Used in the development of prodrugs to improve the bioavailability of active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- involves its interaction with specific molecular targets. The thienylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving neurotransmitter modulation and cellular signaling.

Comparison with Similar Compounds

  • Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(1-methyl-2-phenylethyl)-
  • Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-methylpropyl)-
  • Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)-

Comparison:

  • Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties.
  • The other similar compounds have different substituents, such as phenylethyl, methylpropyl, or dimethylethyl groups, which result in variations in their reactivity and applications.
  • The thienylmethyl group in Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- provides unique interactions with molecular targets, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(thiophen-2-ylmethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14(7-6-11(15)16)9-10-5-4-8-19-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKPLFXQPQELSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176502
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146033-26-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146033-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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